2-Biphenylyl isocyanate
Overview
Description
2-Biphenylyl isocyanate is a useful research compound. Its molecular formula is C13H9NO and its molecular weight is 195.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8076. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Hydrophosphination-Type Reactivity
2-Biphenylyl isocyanate demonstrates reactivity in hydrophosphination-type processes. Schwamm et al. (2017) explored the insertion of phenyl isocyanate into the Bi-P bond of a terminal phosphanide, leading to the formation of κ2N,O-phosphanylcarboxamidate complex. This study highlights the utility of isocyanates in complex chemical reactions (Schwamm et al., 2017).
2. Detection in Environmental Monitoring
Isocyanates, including this compound, are detectable using proton transfer reaction mass spectrometry (PTR-MS), as discussed by Agarwal et al. (2012). This technique is vital for monitoring environmental pollutants like isocyanates and polychlorinated biphenyls in air and liquids (Agarwal et al., 2012).
3. Catalysis in Hydroamination
South et al. (2019) demonstrated that a two-coordinate Fe(II) m-terphenyl complex can act as a precatalyst for the hydroamination of isocyanates, including this compound. This process yields urea and biuret derivatives, showing the potential of isocyanates in catalysis (South et al., 2019).
4. Application in Li-ion Batteries
Zhang (2006) explored the use of aromatic isocyanate, including this compound, as an additive in lithium-ion batteries. These isocyanates effectively reduce initial irreversible capacities during the formation of the solid electrolyte interface on a graphite surface, enhancing battery performance (Zhang, 2006).
5. Biomarkers in DNA Adducts
Beyerbach et al. (2006) synthesized DNA adducts from this compound and other isocyanates to serve as biomarkers for monitoring exposure to these compounds. The study demonstrates the relevance of isocyanates in bioanalytical chemistry (Beyerbach et al., 2006).
6. Radiolabeling for Imaging
Wilson et al. (2011) detailed the preparation of carbon-11 labeled isocyanates, including this compound, which are useful in creating radiotracers for positron emission tomography (PET) imaging. This illustrates the application of isocyanates in medical imaging and diagnostics (Wilson et al., 2011).
7. Air Monitoring in Industrial Settings
Sennbro et al. (2004) utilized 1-(2-methoxyphenyl)piperazine-impregnated filters for monitoring isocyanates, including this compound, in industrial air. This research is significant for occupational health and safety, ensuring safe levels of isocyanates in the workplace (Sennbro et al., 2004).
8. Self-Healing Polymers
Yang et al. (2008) developed microcapsules containing this compound for use in self-healing polymers. This innovative application shows the potential of isocyanates in advanced material science (Yang et al., 2008).
Mechanism of Action
Target of Action
This compound is an aryl isocyanate , and isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . Therefore, it can be inferred that 2-Biphenylyl isocyanate may interact with similar targets.
Mode of Action
Isocyanates are known to react with compounds containing active hydrogen atoms to form urethane or urea linkages . This reaction is often used in the production of polyurethane materials .
Pharmacokinetics
It’s known that the compound has a boiling point of 92-94 °c at 1 mmhg and a density of 1138 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic and moisture-sensitive , which means its stability and reactivity can be affected by humidity levels in the environment.
Safety and Hazards
Properties
IUPAC Name |
1-isocyanato-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHUGFJSEJSCGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278533 | |
Record name | 2-Biphenylyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17337-13-2 | |
Record name | 2-Biphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17337-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 8076 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017337132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17337-13-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Biphenylyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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